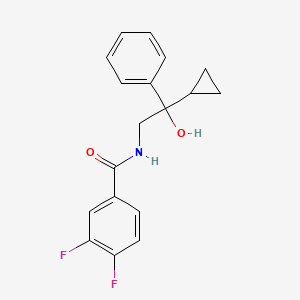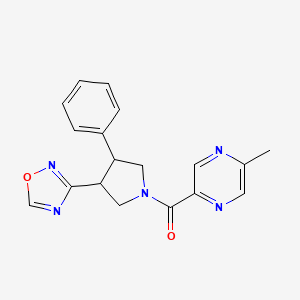
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound . Oxadiazoles derivatives represent an important class of heterocyclic compounds with a broad spectrum of biological activity .
Molecular Structure Analysis
The molecular formula of the compound is C18 H23 N5 O3 and it has a molecular weight of 357.41 . The structure includes a 1,2,4-oxadiazole ring and a pyrrolidine ring attached to a phenyl group and a pyrazine ring .Physical And Chemical Properties Analysis
The compound has a logP value of 1.7383 and a logD value of 1.7383 . The logP value indicates the compound’s lipophilicity, which influences its absorption and distribution within the body. The logD value is a measure of the compound’s distribution between octanol and water at a specific pH .Scientific Research Applications
Anticonvulsant Activity
Rajak et al. (2010) discuss the synthesis of novel semicarbazones based on 1,3,4-oxadiazoles, highlighting their anticonvulsant activities. These compounds, including variations of the 1,2,4-oxadiazole moiety, were tested in various models and showed promising results, suggesting potential applications in the treatment of seizures (Rajak et al., 2010).
Biological Activities
Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, which exhibited herbicidal and insecticidal activities. This suggests that derivatives of compounds like (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone could have applications in agriculture as pest control agents (Wang et al., 2015).
Crystal Packing and Non-Covalent Interactions
Sharma et al. (2019) investigated the crystal packing of 1,2,4-oxadiazole derivatives, providing insights into the role of non-covalent interactions in supramolecular architectures. This research could be crucial for understanding the structural properties and potential applications of similar compounds in materials science (Sharma et al., 2019).
Anticancer Evaluation
Gouhar and Raafat (2015) prepared and evaluated various derivatives of oxadiazole-containing compounds for their potential as anticancer agents. The study indicates the significance of these compounds in medicinal chemistry, particularly in developing new cancer therapies (Gouhar & Raafat, 2015).
Antibacterial Activity
Rai et al. (2010) synthesized novel oxadiazole derivatives and evaluated their antibacterial activity. They found that certain compounds exhibited significant antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Rai et al., 2010).
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-7-20-16(8-19-12)18(24)23-9-14(13-5-3-2-4-6-13)15(10-23)17-21-11-25-22-17/h2-8,11,14-15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCLCDNZGQPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)
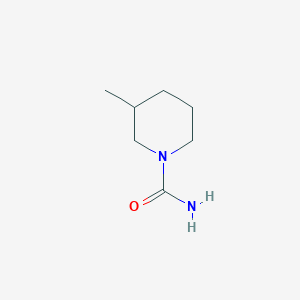
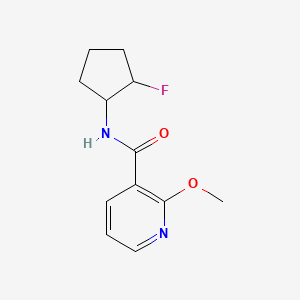
![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)
![4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B2653308.png)
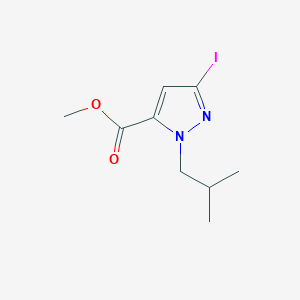
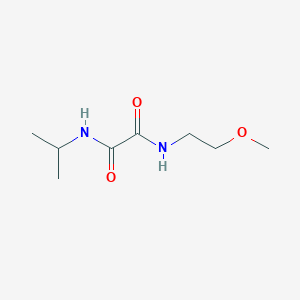
![8-Thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)
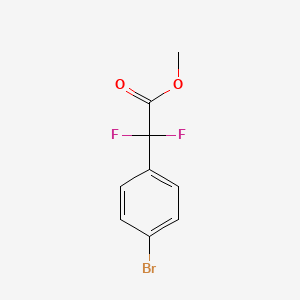
![ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2653318.png)

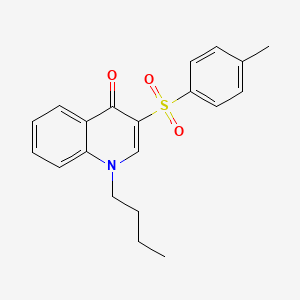
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2653323.png)
